

# ATX-0114 for siRNA and mRNA Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**ATX-0114**, also identified by its chemical name Lipid 2,2(8,8) 4C CH3, is a key component in the advancement of nucleic acid-based therapeutics. As an ionizable cationic lipid, it is integral to the formation of lipid nanoparticles (LNPs) designed for the effective delivery of small interfering RNA (siRNA) and messenger RNA (mRNA). This guide provides a comprehensive technical overview of **ATX-0114**, including its physicochemical properties, formulation into LNPs, and its application in preclinical models, supported by experimental data and protocols.

## Core Concepts of ATX-0114-Mediated Delivery

ATX-0114 is a proprietary lipid developed by Arcturus Therapeutics as part of their LUNAR® delivery platform. The efficacy of ATX-0114 in delivering RNA payloads hinges on its ionizable nature. At an acidic pH, the amino head group of ATX-0114 becomes protonated, facilitating the encapsulation of negatively charged siRNA or mRNA molecules into LNPs. Upon entering the bloodstream, where the physiological pH is neutral, the LNP surface charge becomes nearly neutral, which helps in avoiding rapid clearance by the immune system.

Once the LNP is taken up by target cells through endocytosis, the endosome matures and its internal pH becomes acidic. This re-protonation of **ATX-0114** is believed to trigger a conformational change in the LNP structure, promoting fusion with the endosomal membrane.



This process facilitates the release of the RNA payload into the cytoplasm, where it can exert its therapeutic effect.

## **Physicochemical Properties of ATX-0114**

A clear understanding of the physical and chemical characteristics of **ATX-0114** is fundamental to its application in drug delivery.

| Property          | Value                 | Reference |
|-------------------|-----------------------|-----------|
| Chemical Name     | Lipid 2,2(8,8) 4C CH3 |           |
| CAS Number        | 2230647-30-8          |           |
| Molecular Formula | C37H70N2O5S           |           |
| рКа               | 6.69                  |           |

## ATX-0114 in siRNA Delivery: In Vivo Efficacy

The primary application of **ATX-0114** in preclinical studies has been the delivery of siRNA to the liver. A key target for these studies is Factor VII, a blood coagulation factor produced by hepatocytes.

Quantitative Data: Factor VII Knockdown

| Animal Model | siRNA Target | Dose          | Efficacy                                    | Reference |
|--------------|--------------|---------------|---------------------------------------------|-----------|
| Mice         | Factor VII   | 0.3 mg/kg     | Up to 97%<br>protein<br>knockdown           |           |
| Mice         | Factor VII   | Not Specified | 90% decrease in<br>plasma protein<br>levels |           |

# Experimental Protocols LNP Formulation using Microfluidics (General Protocol)



This protocol describes a general method for formulating RNA-loaded LNPs using a microfluidic device, adapted from publicly available information. Specific parameters for **ATX-0114** formulations are often proprietary.

### Materials:

- ATX-0114 (or other ionizable lipid)
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)
- siRNA or mRNA in a low pH buffer (e.g., 5 mM Citrate Buffer, pH 3.5)
- Ethanol (100%)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr)

### Procedure:

- Prepare Lipid Stock Solution: Dissolve ATX-0114, DSPC, cholesterol, and DMG-PEG in ethanol at a specific molar ratio. A commonly cited starting ratio for similar ionizable lipids is 50:10:38.5:1.5.
- Prepare RNA Solution: Dissolve the siRNA or mRNA in the low pH buffer.
- Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. The lipid-ethanol solution is loaded into one syringe, and the RNA-buffer solution is loaded into another.
- LNP Formation: The two solutions are pumped through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to alcoholic). The rapid mixing within the microchannels facilitates the self-assembly of the LNPs.



- Purification: The resulting LNP solution is typically dialyzed against PBS (pH 7.4) to remove ethanol and non-encapsulated RNA.
- Characterization: The formulated LNPs should be characterized for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

## In Vivo Factor VII siRNA Knockdown Study in Mice (General Protocol)

This protocol outlines a general procedure for evaluating the in vivo efficacy of siRNA-LNPs.

### Animal Model:

Female C57BL/6 mice (6-8 weeks old)

#### Materials:

- ATX-0114 LNP encapsulating Factor VII siRNA
- Phosphate-Buffered Saline (PBS) as a control
- Standard laboratory equipment for intravenous injections and blood collection

### Procedure:

- Dosing: Administer the siRNA-LNP formulation intravenously via the tail vein. The dosage will depend on the specific formulation's potency, with effective doses for similar compounds reported around 0.3 mg/kg.
- Blood Collection: At a predetermined time point post-injection (e.g., 48 hours), collect blood samples from the mice.
- Serum Preparation: Process the blood to separate the serum.
- Factor VII Protein Quantification: Measure the concentration of Factor VII in the serum using a commercially available ELISA kit.



• Data Analysis: Calculate the percentage of Factor VII knockdown relative to the PBS-treated control group.

# Visualizations Signaling and Delivery Pathway









### Click to download full resolution via product page

• To cite this document: BenchChem. [ATX-0114 for siRNA and mRNA Delivery: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855821#atx-0114-for-sirna-and-mrna-delivery]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com